molecular formula C12H12BrNO3 B11838248 8-Bromo-5,6,7-trimethoxyisoquinoline CAS No. 81925-37-3

8-Bromo-5,6,7-trimethoxyisoquinoline

Cat. No.: B11838248
CAS No.: 81925-37-3
M. Wt: 298.13 g/mol
InChI Key: FIYYBBSGAQOQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-5,6,7-trimethoxyisoquinoline is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5,6,7-trimethoxyisoquinoline typically involves the bromination of 5,6,7-trimethoxyisoquinoline. One common method includes the use of bromine in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5,6,7-trimethoxyisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine and aluminum chloride.

    Metalation: n-Butyllithium.

    Oxidation: Common oxidizing agents like potassium permanganate.

Major Products Formed:

    Substitution Products: Various substituted isoquinolines.

    Oxidation Products: Quinoline derivatives.

    Reduction Products: Dihydroisoquinoline derivatives.

Scientific Research Applications

8-Bromo-5,6,7-trimethoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-5,6,7-trimethoxyisoquinoline involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 8-Bromo-5,6,7-trimethoxyisoquinoline is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

81925-37-3

Molecular Formula

C12H12BrNO3

Molecular Weight

298.13 g/mol

IUPAC Name

8-bromo-5,6,7-trimethoxyisoquinoline

InChI

InChI=1S/C12H12BrNO3/c1-15-10-7-4-5-14-6-8(7)9(13)11(16-2)12(10)17-3/h4-6H,1-3H3

InChI Key

FIYYBBSGAQOQSW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=C1C=CN=C2)Br)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.